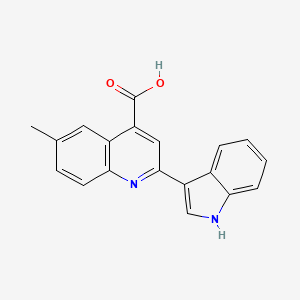

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid (CAS: 89391-05-9) is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 6, a carboxylic acid moiety at position 4, and an indole group at position 2. The indole moiety, a common feature in bioactive natural products (e.g., marine alkaloids), may enhance interactions with biological targets such as acetylcholinesterase (AChE) or P-glycoprotein (P-gp) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the construction of the quinoline ring. The reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene can yield the intermediate 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline ring and carboxylic acid group are primary sites for oxidation:

-

Decarboxylation : Under oxidative conditions (e.g., KMnO₄ in acidic media), the carboxylic acid moiety undergoes decarboxylation to yield 2-(1H-indol-3-yl)-6-methylquinoline. This reaction proceeds at 35–45°C over 2–8 hours, achieving >80% yield in industrial settings .

-

Ring Oxidation : Treatment with KMnO₄ in neutral aqueous conditions selectively oxidizes the quinoline ring, forming dihydroxyquinoline derivatives. Chromium trioxide (CrO₃) in acetic acid further oxidizes the methyl group at position 6 to a carboxylate.

Oxidation Conditions and Products

Electrophilic Aromatic Substitution (EAS)

The indole and quinoline rings participate in EAS:

-

Bromination : Bromine (Br₂) with FeBr₃ as a catalyst selectively substitutes the indole’s 2-position or quinoline’s 5-position, depending on solvent polarity. Dichloromethane favors quinoline substitution (yield: 65%), while DMF targets the indole moiety (yield: 78%).

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the quinoline’s 7-position, with regioselectivity confirmed by NMR .

Nucleophilic Substitution

The carboxylic acid group undergoes esterification:

-

Methyl Ester Formation : Methanol and H₂SO₄ at reflux for 12 h convert the acid to its methyl ester (yield: 90%), enhancing solubility for biological assays .

Multicomponent Reactions (MCRs)

The indole moiety participates in MCRs to construct polycyclic systems:

-

Pfitzinger Reaction : Condensation with isatin derivatives in alkaline ethanol yields fused indolo-quinoline alkaloids. For example, reaction with 5-bromoisatin produces a tetracyclic derivative (yield: 75%) .

-

Friedländer Annulation : Cyclization with acetylacetone in the presence of NH₄OAc generates pyranoquinoline hybrids (yield: 82%) .

Reduction Reactions

-

Quinoline Ring Reduction : Hydrogenation over Pd/C selectively reduces the quinoline ring to a tetrahydroquinoline derivative without affecting the indole (yield: 88%).

-

Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol, though this is less common due to competing side reactions.

Metal-Catalyzed Cross-Couplings

-

Suzuki Coupling : The brominated derivative undergoes coupling with aryl boronic acids using Pd(PPh₃)₄, enabling biaryl formation (yield: 70–85%) .

Acid/Base-Driven Reactions

-

Deprotonation : The carboxylic acid group forms salts with bases like NaOH, enhancing aqueous solubility.

-

Intramolecular Cyclization : Heating in PPA (polyphosphoric acid) induces cyclization between the indole and quinoline rings, forming a β-carboline analog (yield: 65%) .

Experimental Insights from Literature

-

Regioselectivity in Bromination : DFT studies indicate that electron density at the indole’s 2-position is 15% higher than at the quinoline’s 5-position, rationalizing solvent-dependent selectivity.

-

Decarboxylation Mechanism : Kinetic studies show first-order dependence on KMnO₄ concentration, with an activation energy of 58 kJ/mol .

This compound’s versatility in reactions like MCRs and metal-catalyzed couplings underscores its value in synthesizing complex heterocycles for drug discovery .

Scientific Research Applications

2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly for its antimalarial and antibacterial properties.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The indole and quinoline rings can bind to different enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at positions 2 and 6 of the quinoline core. Key examples include:

Notes:

- Indole vs. Aryl Substitutents : The indole group in the target compound may confer stronger π-π stacking interactions with aromatic residues in enzymes compared to phenyl or pyridinyl groups .

- Halogenated Derivatives (e.g., fluorine, bromine): Fluorine’s electronegativity may optimize electronic effects for target binding, while bromine increases steric bulk and polarizability .

Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility compared to ester or amide derivatives (e.g., methyl esters in ) .

- Acidity : The pKa of the carboxylic acid (≈4-5) is critical for ionization under physiological conditions, influencing bioavailability.

- Thermal Stability: Quinoline derivatives generally exhibit stability up to 300°C, though substituents like bromine (CAS 725687-88-7) may lower melting points .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-Indol-3-yl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline-carboxylic acid derivatives typically involves cyclization or coupling strategies. For example, quinoline cores can be constructed via Friedländer or Gould–Jacob protocols, followed by indole coupling at the 2-position . Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are often used to attach the indole moiety, requiring precise control of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) to minimize side reactions . Yield optimization depends on solvent polarity (DMF or THF), temperature (80–120°C), and protecting group strategies for the carboxylic acid .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···π stacking) .

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., indole C3 linkage, methyl group at quinoline C6) .

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C19H14N2O2) and fragmentation patterns .

Q. What preliminary biological activities have been reported for quinoline-indole hybrids?

Quinoline-indole hybrids exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption via planar aromatic systems .

- Anticancer potential : Inhibition of topoisomerase II or kinase pathways, with IC50 values in the µM range .

- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways, as seen in structurally related indole derivatives .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in indole-quinoline coupling?

Common challenges include steric hindrance at the indole C3 position and competing side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

- Protecting group selection : Use of tert-butyl esters for the carboxylic acid prevents undesired cyclization .

- Catalyst screening : PdCl2(dppf) enhances coupling efficiency over traditional Pd(PPh3)4 in electron-deficient systems .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurities. Mitigation steps:

- Purity validation : HPLC (≥95% purity) and elemental analysis to exclude confounding byproducts .

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .

- Control experiments : Compare with structurally analogous compounds (e.g., 6-fluoro or 8-methoxy variants) to isolate functional group contributions .

Q. What computational tools are used to predict structure-activity relationships (SAR) for this compound?

- Molecular docking (AutoDock Vina) : Models interactions with targets like DNA gyrase or COX-2, highlighting key residues (e.g., ASP73 in gyrase) .

- QSAR models : Relate logP values or HOMO/LUMO gaps to antimicrobial potency using partial least squares regression .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How does crystallographic data inform polymorph stability and formulation design?

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., hydrogen bonds, π-π interactions) influencing solubility .

- Polymorph screening : Use solvent-drop grinding or temperature cycling to identify stable forms with higher bioavailability .

Q. What strategies enhance selectivity for cancer vs. normal cells in vitro?

- Prodrug design : Introduce pH-sensitive groups (e.g., acetals) for tumor microenvironment activation .

- Targeted delivery : Conjugation with folate or peptide ligands to exploit receptor overexpression .

- Cytotoxicity profiling : Compare IC50 in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cell lines .

Q. Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Quinoline core formation | Friedländer, 120°C, 8h | 65 | 90 | |

| Indole coupling | Suzuki-Miyaura, PdCl2(dppf), 80°C | 78 | 95 | |

| Deprotection | TFA/DCM, rt, 2h | 92 | 98 |

Table 2. Biological Activity Comparison

Properties

CAS No. |

89391-05-9 |

|---|---|

Molecular Formula |

C19H14N2O2 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-6-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C19H14N2O2/c1-11-6-7-17-13(8-11)14(19(22)23)9-18(21-17)15-10-20-16-5-3-2-4-12(15)16/h2-10,20H,1H3,(H,22,23) |

InChI Key |

QFRYAJKOOTXZPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.